Cas no 26889-86-1 (N-(2-Aminoethyl)-3-hydroxy-2-naphthamide)

N-(2-Aminoethyl)-3-hydroxy-2-naphthamide is a naphthalene-based compound featuring both an aminoethyl and a hydroxyl functional group, making it a versatile intermediate in organic synthesis. Its structure allows for further derivatization, particularly in the development of fluorescent probes, chelating agents, or pharmaceutical precursors. The hydroxyl group enhances solubility in polar solvents, while the aminoethyl moiety provides a reactive site for conjugation or modification. This compound is valued for its potential applications in coordination chemistry and biochemical research due to its ability to bind metal ions and participate in amide coupling reactions. Its stability under standard conditions ensures reliable handling in laboratory settings.
N-(2-Aminoethyl)-3-hydroxy-2-naphthamide structure
26889-86-1 structure
Product Name:N-(2-Aminoethyl)-3-hydroxy-2-naphthamide
CAS No:26889-86-1
MF:C13H14N2O2
MW:230.262463092804
MDL:MFCD00984002
CID:286138
PubChem ID:43174
Update Time:2025-10-29

N-(2-Aminoethyl)-3-hydroxy-2-naphthamide Chemical and Physical Properties

Names and Identifiers

    • 2-Naphthalenecarboxamide,N-(2-aminoethyl)-3-hydroxy-
    • N-(2-aminoethyl)-3-hydroxynaphthalene-2-carboxamide
    • N-(2-Aminoethyl)-3-hydroxy-2-naphthamide
    • AKOS015998424
    • SCHEMBL11568743
    • LS-08714
    • 2-Naphthalenecarboxamide, N-(2-aminoethyl)-3-hydroxy-
    • DTXSID0067266
    • MFCD00984002
    • EINECS 248-090-2
    • 26889-86-1
    • NS00028221
    • MDL: MFCD00984002
    • Inchi: 1S/C13H14N2O2/c14-5-6-15-13(17)11-7-9-3-1-2-4-10(9)8-12(11)16/h1-4,7-8,16H,5-6,14H2,(H,15,17)
    • InChI Key: LKDKFADINSRVMX-UHFFFAOYSA-N
    • SMILES: OC1=CC2C=CC=CC=2C=C1C(NCCN)=O

Computed Properties

  • Exact Mass: 230.10562
  • Monoisotopic Mass: 230.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 9
  • XLogP3: 1.7
  • Topological Polar Surface Area: 75.4Ų

Experimental Properties

  • PSA: 75.35

N-(2-Aminoethyl)-3-hydroxy-2-naphthamide Pricemore >>

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N-(2-Aminoethyl)-3-hydroxy-2-naphthamide Related Literature

Additional information on N-(2-Aminoethyl)-3-hydroxy-2-naphthamide

N-(2-Aminoethyl)-3-Hydroxy-2-Naphthamide: A Comprehensive Overview

N-(2-Aminoethyl)-3-hydroxy-2-naphthamide, with the CAS number 26889-86-1, is a compound of significant interest in various scientific and industrial applications. This compound, often referred to as N-(2-aminoethyl)-3-hydroxy-2-naphthamide, belongs to the class of naphthamides, which are derivatives of naphthalene with an amide functional group. The naphthamide structure provides a unique platform for exploring its chemical properties, biological activities, and potential uses in drug development and material science.

The naphthalene framework in this compound is a key structural element that contributes to its stability and reactivity. The presence of the aminoethyl group (-CH₂CH₂NH₂) introduces additional functionality, enhancing its ability to participate in various chemical reactions. The hydroxy group (-OH) at the 3-position further modulates the compound's solubility, acidity, and interaction with biological systems. These features make N-(2-aminoethyl)-3-hydroxy-2-naphthamide a versatile molecule with diverse applications.

Recent studies have highlighted the potential of naphthamides as scaffolds for drug discovery. Researchers have explored their ability to inhibit specific enzymes, such as histone deacetylases (HDACs), which are implicated in various diseases, including cancer and neurodegenerative disorders. The aminoethyl group in this compound has been shown to enhance its bioavailability and targeting capabilities, making it a promising candidate for therapeutic interventions.

In addition to its biological applications, N-(2-aminoethyl)-3-hydroxy-2-naphthamide has been investigated for its role in material science. Its ability to form self-assembled monolayers (SAMs) on surfaces has been leveraged in the development of advanced materials for sensors, electronics, and catalysis. The naphthalene core provides a rigid structure that facilitates ordered assembly, while the functional groups enable surface modification for specific applications.

The synthesis of N-(2-aminoethyl)-3-hydroxy-2-naphthamide typically involves multi-step reactions starting from naphthalene derivatives. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, leading to higher yields and purer products. For instance, the use of transition metal catalysts has enabled selective formation of the amide bond under mild conditions, reducing the need for harsh reagents.

From an environmental perspective, understanding the fate and transport of N-(2-aminoethyl)-3-hydroxy-2-naphthamide in natural systems is crucial. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, with microbial communities playing a significant role in its degradation. However, further research is needed to assess its long-term impact on ecosystems and develop strategies for minimizing environmental risks.

In conclusion, N-(2-aminoethyl)-3-hydroxy-2-naphthamide (CAS 26889-86-1) is a multifaceted compound with applications spanning drug discovery, material science, and environmental chemistry. Its unique structure and functional groups make it a valuable tool for researchers across disciplines. As new insights into its properties continue to emerge, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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